molecular formula C9H15ClN2O B2356768 3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride CAS No. 2173996-16-0

3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride

Cat. No.: B2356768
CAS No.: 2173996-16-0
M. Wt: 202.68
InChI Key: OQKUUHKQAONGAU-UHFFFAOYSA-N
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Description

3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride: is a chemical compound with a pyridine ring substituted with an amino group at the third position and a tert-butyl group at the first position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction or direct amination using reagents like ammonia or amines.

    Addition of the tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to the amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Addition: The pyridine ring can undergo addition reactions with electrophiles, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

    Addition: Electrophiles like halogens or alkylating agents under controlled conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

    Addition: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in studying enzyme mechanisms and developing new drugs.

    Biochemical Assays: It can be used in assays to detect or quantify specific biomolecules.

Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Therapeutic Agents: It may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.

Industry:

    Material Science: The compound can be used in developing new materials with specific properties, such as polymers or coatings.

    Agriculture: It may have applications in developing new agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of 3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways it regulates. In the case of receptor interaction, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways and influencing cellular responses.

Comparison with Similar Compounds

    3-Amino-1-(tert-butyl)pyridin-2(1H)-one: The non-hydrochloride form of the compound, which may have different solubility and stability properties.

    3-Amino-1-(tert-butyl)pyridine: A similar compound lacking the carbonyl group, which may affect its reactivity and applications.

    3-Amino-1-(tert-butyl)pyridin-2(1H)-one derivatives: Various derivatives with different substituents on the pyridine ring, which can alter their chemical and biological properties.

Uniqueness: 3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride salt form enhances its solubility, making it more suitable for certain applications compared to its non-salt counterparts.

Properties

IUPAC Name

3-amino-1-tert-butylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-9(2,3)11-6-4-5-7(10)8(11)12;/h4-6H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKUUHKQAONGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC=C(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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